2,6-Dichloro-3-sulfamoylbenzoic acid
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Overview
Description
2,6-Dichloro-3-sulfamoylbenzoic acid is a multifunctional ligand frequently employed in the field of coordination chemistry. It serves as a building block for creating coordination polymers, which are materials with metal ions linked by organic ligands, forming extended structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-sulfamoylbenzoic acid typically involves the chlorination of 3-sulfamoylbenzoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 2 and 6 positions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-sulfamoylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfamoyl group can undergo oxidation or reduction, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
2,6-Dichloro-3-sulfamoylbenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to create coordination polymers.
Biology: Investigated for its potential biological activities, including antiviral properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2,6-Dichloro-3-sulfamoylbenzoic acid exerts its effects involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique properties depending on the metal ions and the specific coordination environment . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: Another chlorinated sulfamoylbenzoic acid with similar properties.
3,5-Dichloro-4-sulfamoylbenzoic acid: A structural isomer with different chlorine substitution patterns.
Uniqueness
2,6-Dichloro-3-sulfamoylbenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of coordination complexes it can form. This makes it particularly valuable in the synthesis of coordination polymers with specific properties.
Properties
IUPAC Name |
2,6-dichloro-3-sulfamoylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWZNESUFUVSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)N)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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